The Pivotal Role of Octanoylcarnitine Chloride in Cellular Energetics: A Technical Guide to its Function in Fatty Acid Oxidation
The Pivotal Role of Octanoylcarnitine Chloride in Cellular Energetics: A Technical Guide to its Function in Fatty Acid Oxidation
For Immediate Release
A Deep Dive into the Metabolic Significance of Octanoylcarnitine Chloride in Fatty Acid Oxidation
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the critical role of octanoylcarnitine chloride in fatty acid oxidation (FAO). This document provides an in-depth analysis of its metabolic functions, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations, to facilitate a deeper understanding and spur further innovation in metabolic research and therapeutic development.
Octanoylcarnitine, an acylcarnitine, is a key intermediate in the metabolism of medium-chain fatty acids. Its primary function is to facilitate the transport of octanoyl moieties across the inner mitochondrial membrane, a crucial step for their subsequent breakdown through β-oxidation to produce ATP. This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle.
Core Functions and Metabolic Pathways
Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. While long-chain fatty acids are dependent on the well-established carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), the metabolism of medium-chain fatty acids like octanoate exhibits distinct characteristics.
A significant aspect of octanoylcarnitine metabolism is its involvement with carnitine octanoyltransferase (CROT), a peroxisomal enzyme.[1] Very long-chain fatty acids undergo initial β-oxidation in peroxisomes, generating medium-chain acyl-CoAs such as octanoyl-CoA. CROT then converts octanoyl-CoA to octanoylcarnitine, enabling its transport out of the peroxisome to the mitochondria for complete oxidation.[1]
Furthermore, compelling evidence suggests a CPT2-independent pathway for octanoylcarnitine oxidation in heart and skeletal muscle.[2] This alternative route is of particular interest in the context of CPT2 deficiency, a common long-chain fatty acid oxidation disorder (LC-FAOD).
Quantitative Insights into Octanoylcarnitine Metabolism
The study of octanoylcarnitine has yielded significant quantitative data that underscores its metabolic importance and therapeutic potential.
Recent studies have highlighted the superior bioavailability of oral octanoylcarnitine (C8-carnitine) compared to triheptanoin, a medium-chain triglyceride therapeutic. In mouse models of LC-FAODs, C8-carnitine demonstrated twice the oral bioavailability.[1][3] A single oral dose of octanoylcarnitine was also shown to significantly improve grip strength and treadmill endurance in these models.[1][3]
Oxidation rates of octanoylcarnitine vary significantly across different tissues. In isolated mitochondria, the heart and skeletal muscle exhibit approximately four-fold greater oxidative rates for octanoylcarnitine compared to the liver, highlighting the importance of this substrate for tissues with high and continuous energy demands.[2]
The clinical relevance of octanoylcarnitine is further emphasized by its use as a biomarker. In newborn screening, elevated levels of octanoylcarnitine in dried blood spots are a key indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Table 1: Quantitative Data on Octanoylcarnitine Metabolism
| Parameter | Value | Species/System | Reference |
| Bioavailability | |||
| Oral Octanoylcarnitine vs. Triheptanoin | 2x higher | Mouse models of LC-FAODs | [1][3] |
| In Vivo Efficacy | |||
| Effect on Grip Strength (single dose) | Significant increase | Mouse models of LC-FAODs | [1][3] |
| Effect on Treadmill Endurance (single dose) | Significant increase | Mouse models of LC-FAODs | [1][3] |
| Tissue-Specific Oxidation Rates | |||
| Heart vs. Liver (Octanoylcarnitine) | ~4-fold higher | Isolated mouse mitochondria | [2] |
| Skeletal Muscle vs. Liver (Octanoylcarnitine) | Significantly higher | Isolated mouse mitochondria | [2] |
| Clinical Biomarker Levels | |||
| Octanoylcarnitine in Healthy Newborns | < 0.22 µmol/L | Human dried blood spots | |
| Octanoylcarnitine in MCAD Deficient Newborns | Median: 8.4 µmol/L (range: 3.1-28.3) | Human dried blood spots | |
| Enzyme Kinetics (Carnitine Octanoyltransferase - CROT) | |||
| Km for Octanoyl-CoA | 15 µM | Mouse liver peroxisomes | [1] |
| Km for L-Carnitine | 130 µM | Mouse liver peroxisomes | [1] |
| Km for Octanoylcarnitine (reverse reaction) | 100 µM | Mouse liver peroxisomes | [1] |
| Km for CoASH (reverse reaction) | 110 µM | Mouse liver peroxisomes | [1] |
| Vmax with Octanoyl-CoA | 100% (relative) | Mouse liver peroxisomes | [1] |
| Vmax with Palmitoyl-CoA | 26% (relative to Octanoyl-CoA) | Mouse liver peroxisomes | [1] |
| Vmax with Acetyl-CoA | 8% (relative to Octanoyl-CoA) | Mouse liver peroxisomes | [1] |
Visualizing the Metabolic Pathways
To provide a clearer understanding of the complex processes involving octanoylcarnitine, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Overview of the Carnitine Shuttle for Long-Chain Fatty Acid Oxidation.
Figure 2: Role of CROT in Peroxisomal β-Oxidation and Mitochondrial Shuttling.
Figure 3: General Experimental Workflow for Investigating Octanoylcarnitine's Role.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for key experiments.
Protocol 1: Radiometric Measurement of Fatty Acid Oxidation
This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a 14C-labeled fatty acid substrate.
Materials:
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Cells or tissue homogenates
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[1-14C]Octanoate
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L-Carnitine
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Coenzyme A
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ATP
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Reaction buffer (e.g., Krebs-Ringer bicarbonate)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell/Tissue Preparation: Culture cells to confluence or prepare fresh tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, [1-14C]octanoate, L-carnitine, coenzyme A, and ATP.
-
Incubation: Add the cell or tissue preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 1-2 hours).
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Termination: Stop the reaction by adding ice-cold perchloric acid. This precipitates macromolecules and non-metabolized long-chain fatty acids.
-
Separation: Centrifuge the samples to pellet the precipitate. The supernatant contains the radiolabeled ASMs.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of [1-14C]octanoate converted to ASMs per minute per milligram of protein.
Protocol 2: Seahorse XF Analyzer Fatty Acid Oxidation Assay
This method assesses FAO by measuring the oxygen consumption rate (OCR) in real-time.
Materials:
-
Seahorse XF Analyzer and consumables
-
Adherent cells
-
Seahorse XF Base Medium
-
L-Carnitine
-
Octanoate-BSA conjugate
-
Inhibitors (e.g., etomoxir for CPT1)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the octanoate-BSA substrate.
-
Cell Preparation: One hour before the assay, replace the culture medium with the prepared assay medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer.
-
Assay Execution: Place the cell culture plate in the analyzer and measure the basal OCR. Inject octanoylcarnitine chloride and/or inhibitors and monitor the changes in OCR.
-
Data Analysis: The Seahorse software calculates OCR in real-time. A decrease in OCR upon the addition of an inhibitor like etomoxir, after stimulation with octanoylcarnitine, indicates the contribution of CPT1-dependent FAO to the total respiration.
Protocol 3: Carnitine Octanoyltransferase (CROT) Enzyme Activity Assay
This spectrophotometric assay measures the activity of CROT by monitoring the production of CoA-SH, which reacts with a chromogenic reagent.
Materials:
-
Purified CROT enzyme or cell/tissue lysate
-
Octanoyl-CoA
-
L-Carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB.
-
Substrate Addition: Add octanoyl-CoA and L-carnitine to the cuvette.
-
Enzyme Addition: Initiate the reaction by adding the CROT enzyme preparation.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as CoA-SH reacts with DTNB.
-
Data Analysis: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of TNB.
Conclusion and Future Directions
Octanoylcarnitine chloride is a vital metabolite in fatty acid oxidation, with distinct roles in both peroxisomal and mitochondrial metabolism. Its unique transport mechanisms and tissue-specific oxidation rates make it a compelling target for further research, particularly in the context of metabolic disorders such as LC-FAODs and MCAD deficiency. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the multifaceted role of octanoylcarnitine and to develop novel therapeutic strategies targeting fatty acid metabolism. Future investigations should focus on elucidating the precise molecular players in the CPT2-independent transport of octanoylcarnitine in muscle and further exploring its therapeutic efficacy in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
